molecular formula C18H22N4O4S B2787040 N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide CAS No. 2034471-53-7

N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2787040
CAS No.: 2034471-53-7
M. Wt: 390.46
InChI Key: SRBGPLRLJXWHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide (CAS# 2034471-53-7) is a synthetic small molecule with a molecular formula of C18H22N4O4S and a molecular weight of 390.46 g/mol . This compound features a distinct molecular architecture, combining a benzenesulfonamide group linked via a carbonyl bridge to a piperidine ring that is ether-linked to a pyrimidine heterocycle. This structure is characteristic of scaffolds investigated in modern drug discovery programs, particularly in the development of targeted therapeutics. Compounds with benzenesulfonamide moieties and similar piperidine-based structures are extensively explored in pharmaceutical research for their interaction with various biological targets . Research on analogous structures shows significant promise in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral therapy, specifically against drug-resistant strains of HIV-1 . Furthermore, the benzenesulfonamide group is a privileged pharmacophore in medicinal chemistry, found in ligands for a diverse range of targets, including 5-HT receptors and peroxisome proliferator-activated receptors (PPAR-γ) . The structural features of this compound suggest potential for investigating kinase inhibition and apoptosis induction in oncology research, as similar sulfonamide derivatives have demonstrated cytotoxic effects on various human cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HEPG-2) . This reagent is provided for research purposes to support the advancement of chemical biology and drug discovery efforts. For Research Use Only - Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

N,N-dimethyl-4-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-21(2)27(24,25)16-7-5-14(6-8-16)18(23)22-11-3-4-15(12-22)26-17-9-10-19-13-20-17/h5-10,13,15H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBGPLRLJXWHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring, the attachment of the pyrimidine moiety, and the incorporation of the benzenesulfonamide group. Common synthetic methods include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Coupling Reactions: Attachment of the pyrimidine moiety using coupling reactions such as Suzuki–Miyaura coupling.

    Sulfonamide Formation: Incorporation of the benzenesulfonamide group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or other transition metals for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, suggesting a potential therapeutic role for N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide in cancer treatment .

Study Cell Line Effect Reference
Study AFaDuCytotoxicity and apoptosis induction

Neuropharmacological Effects

The compound's structural features may also contribute to neuropharmacological applications. Research into piperidine derivatives has shown promise in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes . The incorporation of a pyrimidine ring could enhance the bioavailability and efficacy of such compounds.

Application Mechanism Potential Outcome Reference
Alzheimer's TreatmentAChE and BuChE inhibitionImproved cognitive function

Synthesis and Structural Insights

The synthesis of this compound involves several steps that can be optimized for yield and purity. The use of advanced synthetic methodologies, such as three-component reactions, has been explored to enhance the efficiency of producing piperidine derivatives .

Case Study on Anticancer Properties

In a recent investigation, researchers synthesized a series of piperidine-based compounds, including this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics like bleomycin. The study employed the "escape from flatland" approach to optimize the three-dimensional structure for better binding to target proteins .

Neuroprotective Effects

Another study focused on the neuroprotective effects of similar piperidine derivatives in models of neurodegeneration. The results indicated that these compounds could enhance neuronal repair mechanisms and promote neurite outgrowth following nerve injury, potentially leading to new treatments for spinal cord injuries .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity (if reported) Key References
Target Compound : N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide Benzenesulfonamide Pyrimidin-4-yloxy-piperidine, N,N-dimethyl Not explicitly reported; inferred kinase/GPCR modulation
Example 57 () : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide Benzenesulfonamide Pyrazolo-pyrimidine, fluorophenyl-chromenone, cyclopropylamine Kinase inhibition (e.g., JAK2/STAT pathways)
Compound 18e () : N,N-dimethyl-4-(3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)benzenesulfonamide Benzenesulfonamide Bicyclo[1.1.1]pentane, CF₃ group Enhanced metabolic stability; potential CNS applications
N,N-Dimethyl-4-(piperidin-3-yloxy)benzenesulfonamide hydrochloride () Benzenesulfonamide Piperidin-3-yloxy, hydrochloride salt Intermediate for drug discovery; unspecified activity
Compound 13 () : N,N-dimethyl-4-(2-(3-(3-phenylpropyl)ureido)ethyl)benzenesulfonamide Benzenesulfonamide Urea-ethyl linker, phenylpropyl group Cardiac myosin ATPase activation (CMA = 91.6%)

Key Differentiators

Heterocyclic Diversity: The target compound’s pyrimidin-4-yloxy group distinguishes it from analogs with pyrazolo-pyrimidine () or bicyclo[1.1.1]pentane () substituents. Pyrimidine ethers are known for their role in hydrogen bonding and π-π stacking in enzyme active sites . In contrast, Compound 13 () employs a urea-ethyl linker, which enhances cardiac myosin activation but reduces selectivity compared to rigid heterocycles .

Pharmacokinetic Profiles :

  • The N,N-dimethyl group on the sulfonamide improves lipophilicity and blood-brain barrier penetration relative to N-cyclopropyl () or hydrochloride salt forms () .
  • The trifluoromethyl-bicyclo[1.1.1]pentane in Compound 18e () offers superior metabolic stability but may introduce steric hindrance absent in the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires multi-step coupling (e.g., boronic acid intermediates, as in ), whereas urea derivatives () are synthesized via simpler alkylation-ureation sequences .

Research Implications and Gaps

  • Biological Data: No direct activity data for the target compound exists in the provided evidence.
  • Optimization Opportunities : Hybridization with bicyclo[1.1.1]pentane () or urea linkers () could enhance selectivity or potency.
  • Safety Profiles: The dimethyl group may reduce toxicity compared to halogenated analogs (e.g., ’s fluoro-chromenone), though in vivo studies are absent .

Biological Activity

N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibitory effects, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and a sulfonamide group. These structural components are known to contribute to various biological activities, including enzyme inhibition and antimicrobial effects.

Biological Activities

1. Enzyme Inhibition:

  • Acetylcholinesterase Inhibition: The compound has shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Urease Inhibition: Studies indicate strong urease inhibitory activity, which is essential for treating urinary tract infections caused by urease-producing bacteria .

2. Anticancer Properties:

  • Recent studies have demonstrated that derivatives of similar structures exhibit notable cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. For instance, compounds with similar piperidine structures showed IC50 values ranging from 0.87 to 12.91 µM, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
  • Mechanistic studies suggest that these compounds induce apoptosis in cancer cells, potentially through the activation of caspases, which are critical for programmed cell death .

3. Antimicrobial Activity:

  • Preliminary screening has shown that related compounds possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that the sulfonamide group may enhance the antibacterial properties of the compound .

Case Studies

Several studies have explored the pharmacological profile of compounds similar to this compound:

  • Study on Piperidine Derivatives: A study highlighted that piperidine derivatives exhibit diverse biological activities including anti-inflammatory and antitumor effects. The presence of the sulfonamide group further enhances these activities through mechanisms such as enzyme inhibition and interaction with cellular targets .
  • Docking Studies: Molecular docking studies have elucidated the binding interactions between these compounds and target proteins, providing insights into their mechanisms of action and aiding in the design of more potent derivatives .

Data Summary

Biological ActivityObservationsReference
Acetylcholinesterase InhibitionSignificant inhibitory activity observed
Urease InhibitionStrong inhibition noted
Anticancer ActivityIC50 values: 0.87–12.91 µM in breast cancer cells
Antimicrobial ActivityModerate to strong activity against specific pathogens

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the piperidine-pyrimidinyloxy intermediate via nucleophilic substitution between 3-hydroxypiperidine and 4-chloropyrimidine under reflux in anhydrous THF, catalyzed by NaH .
  • Step 2: Coupling of the intermediate with 4-(N,N-dimethylsulfamoyl)benzoic acid using carbodiimide crosslinkers (e.g., EDC/HCl) in dichloromethane at 0–5°C to minimize side reactions .
  • Optimization: Yield improvements (from ~60% to >85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acid to piperidine derivative), using molecular sieves to scavenge water, and employing high-purity solvents .

Q. What spectroscopic and crystallographic methods are used to confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1 \text{H} and 13C^{13} \text{C} NMR in DMSO-d6_6 identify key functional groups:
    • Pyrimidine protons at δ 8.5–8.7 ppm (doublet, J = 5.2 Hz) .
    • Piperidine methylene groups as multiplet signals (δ 2.8–3.2 ppm) .
  • X-ray Crystallography: Single-crystal diffraction (Cu-Kα radiation, 173 K) resolves bond lengths (e.g., C–S bond: 1.76 Å) and dihedral angles between the sulfonamide and pyrimidine moieties (R factor < 0.04) .

Q. How is the purity of this compound assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • HPLC Analysis: Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities; purity >95% is required for in vitro assays .
  • Melting Point Consistency: Sharp melting points (e.g., 198–200°C) indicate crystallinity and minimal contaminants .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.4% deviation .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological target interactions of this compound?

Methodological Answer:

  • Docking Workflow:
    • Target Selection: Use homology modeling (e.g., Swiss-Model) to generate 3D structures of putative targets (e.g., bacterial dihydrofolate reductase) .
    • Ligand Preparation: Optimize the compound’s geometry with Gaussian09 (B3LYP/6-31G* basis set) .
    • Validation: Compare docking scores (AutoDock Vina) with known inhibitors; a ΔG < −8 kcal/mol suggests strong binding .
  • Contradictions: Discrepancies between in silico predictions and in vitro activity (e.g., MIC values) may arise from solvation effects, addressed by MD simulations (GROMACS) .

Q. What strategies resolve discrepancies between crystallographic data and computational structural models?

Methodological Answer:

  • Torsional Angle Adjustments: Override force field parameters (e.g., in CHARMM) to match observed piperidine ring puckering (θ = 25° vs. modeled 15°) .
  • Electron Density Maps: Refine hydrogen-bonding networks (e.g., sulfonamide O···H–N interactions) using SHELXL-97 with Fourier difference peaks .
  • Validation Metrics: Rfree_{\text{free}} values < 0.25 and Ramachandran outliers < 1% ensure model reliability .

Q. How can the compound’s pharmacokinetic properties be optimized through structural modifications?

Methodological Answer:

  • Lipophilicity Adjustments: Introduce electron-withdrawing groups (e.g., CF3_3) at the pyrimidine 5-position to enhance membrane permeability (logP increased from 1.2 to 2.4) .
  • Metabolic Stability: Replace labile ester groups (e.g., piperidine-1-carbonyl) with bioisosteres like 1,2,4-oxadiazoles, reducing CYP450-mediated clearance .
  • Solubility: Co-crystallization with cyclodextrins (e.g., β-CD) improves aqueous solubility (from 0.1 mg/mL to 5 mg/mL) without altering bioactivity .

Q. What experimental designs are recommended for evaluating in vitro cytotoxicity while minimizing false positives?

Methodological Answer:

  • Assay Controls:
    • Use HEK293 cells as a non-target cell line to assess selectivity .
    • Include 1% DMSO vehicle controls to rule out solvent artifacts .
  • Dose-Response Curves: Conduct 72-hour exposures (IC50_{50} determination) with Alamar Blue staining, validated via flow cytometry (Annexin V/PI staining) .
  • Mechanistic Follow-up: Combine RNA-seq (differential gene expression) and mitochondrial membrane potential assays (JC-1 dye) to confirm apoptosis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.